GDC-0152 is a highly potent, monovalent small-molecule Smac mimetic engineered to antagonize Inhibitor of Apoptosis Proteins (IAPs). By binding to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP, it effectively blocks caspase inhibition and promotes rapid cIAP degradation [1]. For procurement and material selection, GDC-0152 serves as a critical benchmark compound due to its nanomolar binding affinities, validated in vivo pharmacokinetic profile, and strict stereospecificity [2]. Unlike endogenous peptides or early-generation inhibitors, GDC-0152 offers the chemical stability and cell permeability required for robust, reproducible apoptosis sensitization assays and preclinical xenograft models[1].
Substituting GDC-0152 with endogenous Smac AVPI peptides results in a severe loss of binding affinity and negligible cell permeability, rendering peptides ineffective for intact cellular assays or systemic in vivo dosing [1]. Conversely, replacing GDC-0152 with bivalent Smac mimetics (such as Birinapant) fundamentally alters the stoichiometric interaction with IAPs, which can shift the mechanism of action and cellular distribution profile [2]. Furthermore, utilizing crude or racemic mixtures of GDC-0152 compromises assay reproducibility, as the inactive enantiomer exhibits zero cIAP1 degradation activity even at concentrations 1,000-fold higher than the active compound [1]. Procurement must prioritize stereochemically pure GDC-0152 to ensure reliable target engagement.
GDC-0152 was engineered to overcome the weak target engagement of the native Smac N-terminal peptide (AVPI). In fluorescence polarization-based competition assays, GDC-0152 binds the XIAP BIR3 domain with a Ki of 28 nM, whereas the endogenous AVPI peptide exhibits a binding affinity of approximately 500 nM [1].
| Evidence Dimension | XIAP BIR3 binding affinity (Ki) |
| Target Compound Data | 28 nM |
| Comparator Or Baseline | Endogenous AVPI peptide (~500 nM) |
| Quantified Difference | ~18-fold higher binding affinity |
| Conditions | Cell-free fluorescence polarization-based competition assay |
Procuring the small-molecule mimetic ensures robust target engagement at significantly lower concentrations, minimizing off-target effects in sensitive cellular models.
The biological activity of GDC-0152 is highly dependent on its stereochemical purity. In A2058 melanoma cells, stereopure GDC-0152 induces rapid proteasomal degradation of cIAP1 at concentrations as low as 10 nM. In stark contrast, its enantiomer fails to induce any cIAP1 degradation even following a 2-hour exposure at 10 µM[1].
| Evidence Dimension | Minimum concentration for cIAP1 degradation |
| Target Compound Data | 10 nM |
| Comparator Or Baseline | GDC-0152 Enantiomer (>10,000 nM / 10 µM) |
| Quantified Difference | >1,000-fold difference in active concentration |
| Conditions | A2058 melanoma cells, 2-hour exposure |
Highlights the critical procurement requirement for high enantiomeric purity (>99%) to avoid false negatives or variable potency in degradation assays.
For applications requiring the simultaneous blockade of multiple IAPs to prevent compensatory resistance, GDC-0152 outperforms first-generation selective inhibitors. GDC-0152 demonstrates low-nanomolar affinity across multiple targets (ML-IAP: 14 nM; cIAP1: 17 nM; XIAP: 28 nM; cIAP2: 43 nM) [1]. In contrast, older XIAP-selective inhibitors like Embelin only achieve micromolar potency (IC50 = 4.1 µM) and lack broad IAP coverage .
| Evidence Dimension | Multi-target binding potency (Ki / IC50) |
| Target Compound Data | 14 - 43 nM across 4 IAP targets |
| Comparator Or Baseline | Embelin (4,100 nM for XIAP only) |
| Quantified Difference | ~100-fold greater potency and broader target coverage |
| Conditions | Cell-free competitive binding assays |
Justifies selecting GDC-0152 when broad-spectrum IAP antagonism is required to fully restore apoptotic signaling in resistant cell lines.
Unlike peptidic precursors which suffer from rapid proteolytic cleavage, GDC-0152 is optimized for systemic exposure and processability in in vivo formulations. In pharmacokinetic evaluations, formulated GDC-0152 achieves a Cmax of 53.7 µM and an AUC of 203.5 h·µM, exhibiting linear pharmacokinetics over tested dose ranges .
| Evidence Dimension | Systemic exposure (Cmax and AUC) |
| Target Compound Data | Cmax: 53.7 µM; AUC: 203.5 h·µM |
| Comparator Or Baseline | Native Smac peptides (Negligible systemic exposure) |
| Quantified Difference | Transition from non-viable to highly viable systemic exposure |
| Conditions | In vivo pharmacokinetic profiling |
Validates the procurement of GDC-0152 for in vivo xenograft studies where sustained plasma concentrations and formulation stability are mandatory for efficacy.
Due to its rapid and stereospecific degradation of cIAP1 at concentrations as low as 10 nM, GDC-0152 is the preferred positive control for benchmarking novel targeted protein degraders and IAP antagonists in cellular assays [1].
GDC-0152 serves as the definitive monovalent baseline when evaluating the stoichiometric and mechanistic differences of bivalent Smac mimetics (e.g., Birinapant), ensuring accurate comparative pharmacology [2].
Supported by its linear pharmacokinetics, high Cmax (53.7 µM), and established formulation protocols, GDC-0152 is highly suited for systemic dosing in murine xenograft models of breast cancer and melanoma .